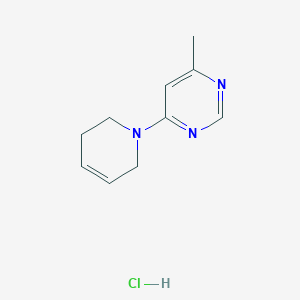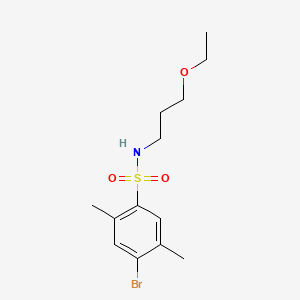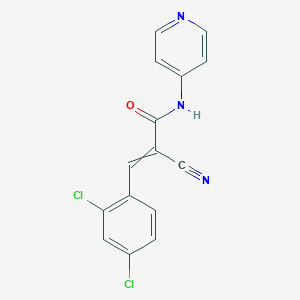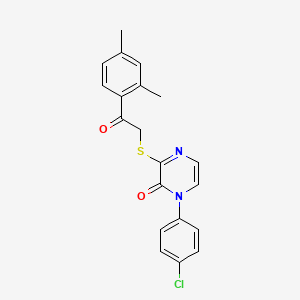
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride, also known as DMMP, is a chemical compound that has been widely used in scientific research. It is a pyrimidine derivative that has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and PI3K/AKT pathways. This compound has also been found to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has shown great potential for therapeutic applications in various diseases. Future research should focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Further studies are also needed to determine the optimal dosage and administration route of this compound for therapeutic use. In addition, the potential side effects of this compound should be thoroughly investigated to ensure its safety for human use. Finally, the development of novel this compound derivatives with improved pharmacological properties should be explored.
Méthodes De Synthèse
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride can be synthesized using a multi-step process involving the reaction of 2,6-diaminopyrimidine with 3,6-dihydro-2H-pyridine-1-carbaldehyde. The resulting intermediate is then treated with hydrochloric acid to obtain this compound hydrochloride. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-methylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-9-7-10(12-8-11-9)13-5-3-2-4-6-13;/h2-3,7-8H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFAFINIZDUUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC=CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Trifluoromethyl)phenyl]-1,3-thiazolane-2,4-dione](/img/structure/B2688817.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)acetamide](/img/structure/B2688818.png)




![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2688830.png)
![1-(2-Chlorophenyl)-6-[(2s)-3,3,3-Trifluoro-2-Methylpropyl]-1,7-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B2688832.png)



![7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2688836.png)